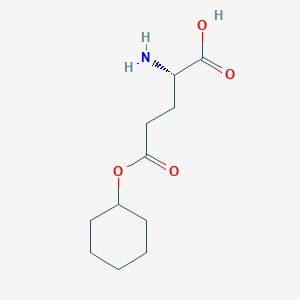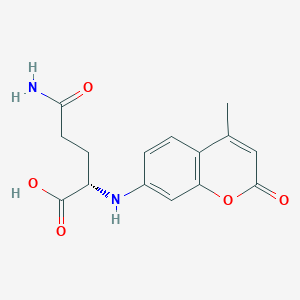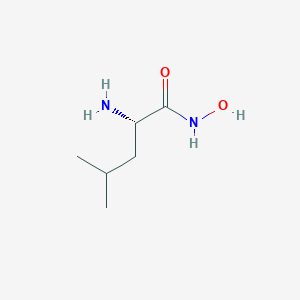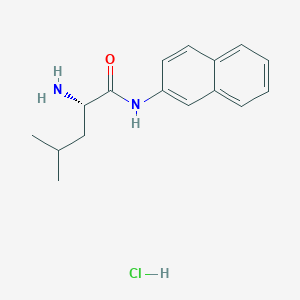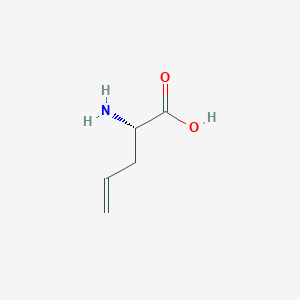
L-Allylglycine
概要
説明
L-Allylglycine is a derivative of the amino acid glycine . It is known to inhibit glutamate decarboxylase, which blocks GABA biosynthesis, leading to lower levels of the neurotransmitter . This compound is often used in research and is not recommended for medicinal or household use .
Synthesis Analysis
The synthesis of L-Allylglycine involves several steps. The peptide scaffolds consist of an alternating sequence of L-leucine and L-allylglycine residues . Using thiol-ene chemistry, the double bonds in the side chains of the L-allylglycine units can be post-modified with various compounds to afford alternating hydrophilic/hydrophobic patterned peptides .Molecular Structure Analysis
The molecular formula of L-Allylglycine is C5H9NO2 . It has an average mass of 115.131 Da and a monoisotopic mass of 115.063332 Da .Chemical Reactions Analysis
L-Allylglycine is known to reduce glutamate decarboxylase (GAD) activity by 60% when administered at a dose of 39.8 μmol/g per hour ex vivo in mouse brain preparations . This reduction in GAD activity leads to a decrease in GABA concentration throughout various parts of the brain .Physical And Chemical Properties Analysis
L-Allylglycine is a white crystalline powder with a density of 1.098 g/mL . It has a melting point of 265 °C and a boiling point of 231 °C .科学的研究の応用
Convulsive Action and GABA Concentration : L-Allylglycine is known for its convulsant action due to its inhibition of glutamic acid decarboxylase, leading to reduced GABA concentrations in the brain. This effect has been observed in various studies, indicating regional changes in cerebral GABA concentration and the nature of induced convulsions (Horton, Chapman, & Meldrum, 1978), (Meldrum, Swan, Ottersen, & Storm-Mathisen, 1987).
Impact on Polyamine and GABA Metabolism : L-Allylglycine affects polyamine metabolism in the brain. It induces a decrease in brain GABA concentration and alters activities of enzymes like l-ornithine decarboxylase and S-adenosyl-l-methionine decarboxylase (Pajunen, Hietala, Baruch-Virransalo, & Piha, 1979).
Cardiovascular Changes and GABA Reduction : Injection of L-Allylglycine into the posterior hypothalamus in rats correlates with increases in heart rate and decreases in GABA levels, indicating its influence on cardiovascular functions and neurotransmitter levels (Abshire, Hankins, Roehr, & Dimicco, 1988).
Inhibition of Amino Acid Uptake : L-Allylglycine inhibits the uptake of certain amino acids, like l-leucine and l-proline, in rat brain slices, suggesting its role in modulating amino acid transport mechanisms (Balcar & Johnston, 1974).
Interactions with the GABA System : L-Allylglycine's interaction with the γ-aminobutyric acid (GABA) system has been explored, showing its effectiveness as an inhibitor of glutamate decarboxylase both in vivo and in vitro, affecting GABA metabolism (Beart & Bilal, 1979).
Brain Glucose Metabolism : Research indicates that L-Allylglycine can influence brain glucose metabolism, particularly in relation to convulsive conditions (Horton & Meldrum, 1976).
Chemical Applications : Beyond its biological impact, L-Allylglycine has been used in chemical applications like capillary electrochromatography due to its hydrophilic and zwitterionic properties (Mao, Li, Hu, Liu, Li, & Chen, 2020).
Synthesis of Chiral Amino Acids : It has been utilized in the synthesis of chiral amino acids, showcasing its utility in the creation of novel compounds (Witulski & Gößmann, 1999).
Enzymatic Synthesis of Peptides : L-Allylglycine has been used in the enzymatic synthesis of peptides containing unnatural amino acids, indicating its potential in the production of biocompatible or biodegradable materials (Fernandez, Margot, Falender, Blanch, & Clark, 1995).
Pharmacological Interactions : Studies have explored its interactions with various anti-epileptic, neuroleptic, and gabaminergic drugs, contributing to understanding of drug mechanisms and epilepsy treatment (Ashton & Wauquier, 1979).
Safety And Hazards
L-Allylglycine is known to cause skin irritation and serious eye irritation . It may also cause respiratory irritation . The median lethal dose (LD50) in mice is between 147-195 mg/kg . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray, and to avoid contact with skin and eyes .
将来の方向性
The use of non-canonical amino acids like L-Allylglycine in peptide medicinal chemistry and protein engineering is a growing field . The development of new synthetic strategies to provide access to arylglycines compatible with peptide synthesis is a current focus . Furthermore, the introduction of non-canonical amino acids is amongst the greatest actual challenges in protein engineering .
特性
IUPAC Name |
(2S)-2-aminopent-4-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-2-3-4(6)5(7)8/h2,4H,1,3,6H2,(H,7,8)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNNNWFKQCKFSDK-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10936821 | |
| Record name | 2-Aminopent-4-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10936821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Allylglycine | |
CAS RN |
16338-48-0 | |
| Record name | (-)-Allylglycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016338480 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Aminopent-4-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10936821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-(-)-2-Amino-4-pentenoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



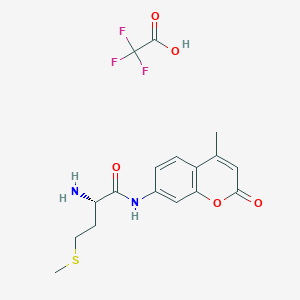
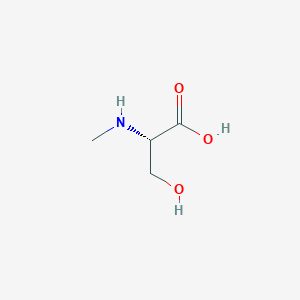
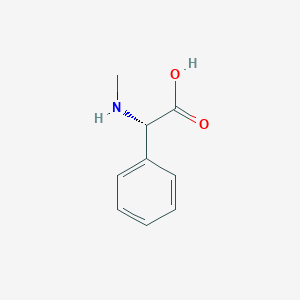
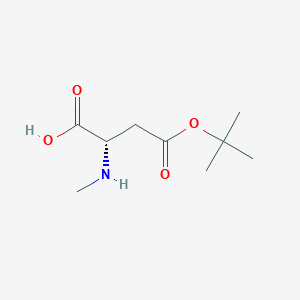
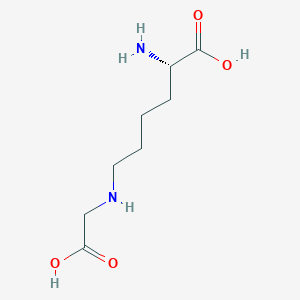
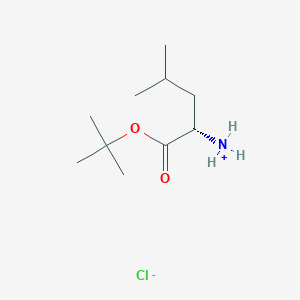
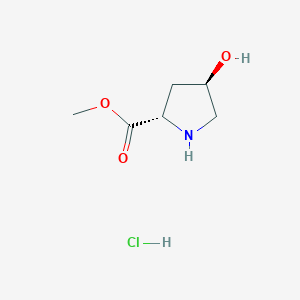
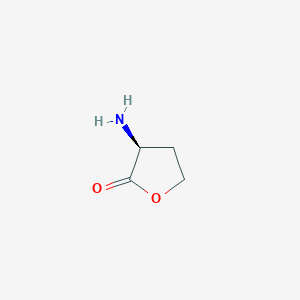
![(4S)-4-amino-5-[(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentanoic acid](/img/structure/B555358.png)
